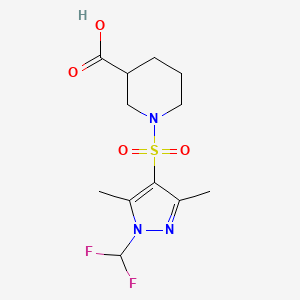

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

Description

Chemical Structure and Properties

1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group (CF₂H) and two methyl groups at positions 3 and 5. This pyrazole moiety is linked via a sulfonyl group (-SO₂-) to a piperidine ring bearing a carboxylic acid substituent at position 6.

- Molecular Formula: C₁₂H₁₇F₂N₃O₄S (as inferred from CAS 1006492-55-2) .

- Molecular Weight: 333.39 g/mol .

- CAS Number: 1006492-55-2 .

- Purity: ≥95% (commonly reported in analytical standards) .

The compound’s structure combines electron-withdrawing (sulfonyl, carboxylic acid) and lipophilic (difluoromethyl, methyl) groups, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZWLENXMIIWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122738 | |

| Record name | 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956935-30-1 | |

| Record name | 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid involves a multi-step process starting from commercially available starting materials. Typically, the synthesis begins with the formation of the difluoromethyl-pyrazole moiety, followed by the attachment of the sulfonyl group and the piperidine-3-carboxylic acid unit. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield, reduce production costs, and ensure consistency in product quality. Advanced techniques such as continuous flow reactors, automation, and real-time monitoring of reaction parameters are employed. The key focus is on developing environmentally friendly and cost-effective methods to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: : This reaction can alter the oxidation state of the compound, introducing additional functional groups.

Reduction: : Conditions such as hydrogenation can reduce specific functional groups, leading to different derivatives.

Substitution: : The presence of reactive sites in the compound allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Typical reaction conditions involve specific pH ranges, temperatures, and solvents to optimize the reaction outcomes.

Major Products Formed

The reactions produce various derivatives, each with unique properties and potential applications. For instance, oxidation may introduce hydroxyl groups, while substitution reactions could yield alkylated derivatives.

Scientific Research Applications

The compound finds extensive use in scientific research across multiple fields:

Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic routes.

Biology: : Investigating its interaction with biological molecules, potential as a biochemical tool, and effects on cellular processes.

Medicine: : Exploring its potential as a drug candidate, understanding its pharmacokinetics and pharmacodynamics, and evaluating its therapeutic efficacy.

Industry: : Utilizing its unique properties in developing new materials, catalysts, and industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonyl and piperidine-3-carboxylic acid groups influence its solubility and stability. These interactions can modulate biological processes, leading to observable physiological effects.

Comparison with Similar Compounds

Key Observations :

- The difluoromethyl group enhances lipophilicity and metabolic stability compared to hydrogen or ethyl substituents .

Heterocyclic Core Replacements

Key Observations :

- The absence of a difluoromethyl group in this derivative simplifies synthesis but may reduce steric bulk and lipophilicity.

Physicochemical and Functional Comparisons

Structural Implications :

- The carboxylic acid group in all derivatives confers acidity (pKa ~3-4), influencing ionization and membrane permeability.

- Sulfonyl groups contribute to hydrogen-bonding capacity and rigidity, critical for target engagement.

Limitations and Discrepancies

- Molecular Weight Conflicts : reports a molecular weight of 333.39 g/mol, while calculated values (C₁₂H₁₇F₂N₃O₄S) suggest ~337.3 g/mol. This discrepancy requires experimental validation .

- Data Availability : Solubility, LogP, and biological activity data for the target compound are scarce, limiting direct comparisons.

Biological Activity

1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid, with CAS No. 956935-30-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

- Molecular Formula : C₁₂H₁₇F₂N₃O₄S

- Molecular Weight : 337.34 g/mol

- Structure : The compound contains a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole amide derivatives against various phytopathogenic fungi. Among these, compounds similar to the target compound demonstrated moderate to excellent antifungal activity, suggesting that the sulfonyl and carboxylic acid functionalities may enhance this effect .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various assays. This inhibition is crucial for developing treatments for inflammatory diseases .

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrazole derivatives. For instance, certain pyrazoles were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited cytotoxic effects. The combination of these compounds with conventional chemotherapy agents like doxorubicin showed a synergistic effect, enhancing their anticancer efficacy .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A specific study on the antifungal activity of pyrazole derivatives revealed that compounds structurally related to 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid exhibited higher antifungal activity than traditional agents like boscalid. This was assessed through in vitro mycelial growth inhibition assays against seven different fungi .

Case Study: Synergistic Anticancer Effects

In a comparative study, specific pyrazole compounds were tested in combination with doxorubicin on breast cancer cell lines. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also enhanced the effectiveness of doxorubicin, suggesting their potential as adjunct therapies in cancer treatment .

Q & A

Basic: What synthetic methodologies are recommended for introducing the sulfonyl group in the pyrazole-piperidine scaffold?

The sulfonation of pyrazole derivatives typically involves reacting the pyrazole-thiol intermediate with a sulfonyl chloride under basic conditions. For example, in analogous compounds (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid), sulfonation is achieved using chlorosulfonic acid or SOCl₂, followed by coupling with piperidine derivatives . Key considerations include:

- Reagent selection : Use anhydrous conditions to avoid hydrolysis of sulfonyl chlorides.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard for isolating sulfonated products .

Basic: How can researchers address low aqueous solubility of this compound during in vitro assays?

Solubility challenges are common with sulfonated heterocycles. Evidence from structurally related compounds (e.g., >43.2 µg/mL solubility at pH 7.4 for 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid) suggests the following strategies :

- pH adjustment : Use phosphate-buffered saline (PBS) at physiological pH (7.4) to enhance ionization of the carboxylic acid group.

- Co-solvents : Add DMSO (<1% v/v) or cyclodextrins to improve solubility without compromising cell viability.

- Sonication : Brief sonication (5–10 min) can disperse insoluble aggregates.

Advanced: What analytical techniques are critical for confirming the stereochemical integrity of the piperidine ring?

Piperidine conformation impacts biological activity. Methodological approaches include:

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to determine axial/equatorial substituent orientation. For example, axial protons exhibit larger coupling constants (~10–12 Hz) .

- X-ray crystallography : Resolve crystal structures to confirm chair or boat conformations, as seen in related piperidine-carboxylic acid derivatives .

- Circular dichroism (CD) : Detect chiral centers in the piperidine ring if asymmetric synthesis is employed.

Advanced: How should researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from purity, solvent effects, or target promiscuity. Recommended steps:

- Purity validation : Use HPLC-MS (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities <5% can skew dose-response curves .

- Solvent controls : Include vehicle-only controls to assess DMSO/ethanol interference.

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based reporter systems to cross-validate target engagement .

Advanced: What computational methods are suitable for predicting the reactivity of the difluoromethyl group in this compound?

The difluoromethyl group’s electron-withdrawing effects influence sulfonamide stability. Approaches include:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G* basis sets is standard .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., explicit water models) to assess stability under physiological conditions.

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Based on hazard classifications of structurally similar sulfonamides (e.g., Xi-irritant classification for 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid) :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.

- First aid : For skin contact, wash with soap/water for 15 min; for eye exposure, rinse with saline for 20 min .

Advanced: How can reaction yields be optimized during the coupling of the pyrazole and piperidine moieties?

Key parameters for Suzuki-Miyaura or nucleophilic substitution couplings:

- Catalyst screening : Test Pd(PPh₃)₄ or XPhos-Pd-G3 for cross-couplings, optimizing equivalents (1–5 mol%) .

- Temperature gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate sluggish reactions.

- Workup optimization : Extract with dichloromethane/water (3x) to recover unreacted starting materials for recycling .

Basic: What storage conditions are recommended to ensure long-term stability?

Stability data from analogous sulfonamides (e.g., room-temperature storage for 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one) suggest :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.

- Solvent : Lyophilize and store as a solid; avoid DMSO for long-term storage due to hygroscopicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.